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molecular formula C13H10ClNO3 B8440451 3'-Chloro-2,4'-dihydroxybenzanilide

3'-Chloro-2,4'-dihydroxybenzanilide

Cat. No. B8440451
M. Wt: 263.67 g/mol
InChI Key: RACUQTGQEPRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973038

Procedure details

Salicylic acid (1.38 g.) and 2-chloro-4-aminophenol (1.44 g.) were dissolved in acetonitrile (130 ml.), to which with stirring was added as a dehydrating agent dicyclohexyl carbodiimide (1.88 g.) and stirring was continued for about an hour. The precipitated dicyclohexylurea was filtered off, rinsed with warm acetone (90 ml.), and the filtrate and the rinse were combined and evaporated to dryness under reduced pressure. A light brown powder (2.57 g.) of 3'-chloro-2,4'-dihydroxybenzanilide was obtained which was purified through column chromatography using silica-gel (Mallinkrodt Co., U.S.A.) and an ethyl acetate-methanol mixture as the elution solvent system to give needle-like crystals (0.18 g.) of 3'-chloro-2,4'-dihydroxybenzanilide. Yield: 7%. The melting point: 172.5° 173.5° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[OH:19].C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[Cl:11][C:12]1[CH:17]=[C:16]([CH:15]=[CH:14][C:13]=1[OH:19])[NH:18][C:1](=[O:10])[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
1.44 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)N)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for about an hour
FILTRATION
Type
FILTRATION
Details
The precipitated dicyclohexylurea was filtered off
WASH
Type
WASH
Details
rinsed with warm acetone (90 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC(C2=C(C=CC=C2)O)=O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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